molecular formula C8H3BrFNO2 B1413737 3-Bromo-2-cyano-6-fluorobenzoic acid CAS No. 1807076-61-4

3-Bromo-2-cyano-6-fluorobenzoic acid

Cat. No.: B1413737
CAS No.: 1807076-61-4
M. Wt: 244.02 g/mol
InChI Key: LIFDTGKVVLLXCR-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-fluorobenzoic acid is a chemical compound that has garnered significant interest in various fields of research. This compound is an important intermediate in the synthesis of several fluorine-containing pharmaceutical compounds. Its unique structure, which includes bromine, cyano, and fluorine substituents on a benzoic acid core, makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-6-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-cyano-6-fluorobenzoic acid, followed by purification to obtain the desired product. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature and pH conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyano-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

  • Substituted benzoic acids
  • Amino derivatives
  • Oxidized carboxylic acids

Scientific Research Applications

3-Bromo-2-cyano-6-fluorobenzoic acid is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly fluorine-containing pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: As a precursor in the development of drugs targeting specific biological pathways.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-cyano-6-fluorobenzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

  • 2-Bromo-3-fluorobenzoic acid
  • 4-Bromo-2-chloro-6-fluorobenzoic acid
  • 4-Cyano-3-fluorobenzoic acid

Comparison: 3-Bromo-2-cyano-6-fluorobenzoic acid stands out due to the presence of both cyano and fluorine groups, which confer unique reactivity and stability. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities.

Properties

IUPAC Name

3-bromo-2-cyano-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFDTGKVVLLXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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